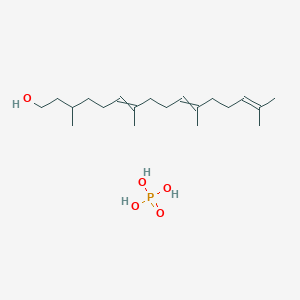
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol is a chemical compound with the molecular formula C20H34O. It is also known by its IUPAC name, (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol . This compound is a mono-constituent substance of organic origin and is often referred to as geranyllinalool .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol typically involves the use of organic synthesis techniques. One common method involves the reaction of geraniol with linalool under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
Phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on human health.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol include:
- (E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene
- 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate, (E,E,E)-
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
Uniqueness
This compound is unique due to its specific molecular structure and the presence of multiple double bonds, which contribute to its distinct chemical properties and reactivity. Its applications in various fields, such as chemistry, biology, and industry, further highlight its uniqueness compared to similar compounds .
Propriétés
Numéro CAS |
138705-06-3 |
|---|---|
Formule moléculaire |
C20H39O5P |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
phosphoric acid;3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol |
InChI |
InChI=1S/C20H36O.H3O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21;1-5(2,3)4/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3;(H3,1,2,3,4) |
Clé InChI |
MWGWJCCBUAPBIP-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


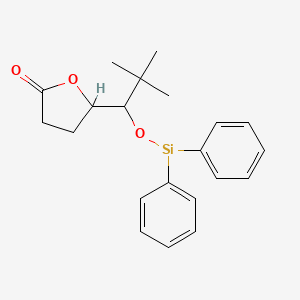
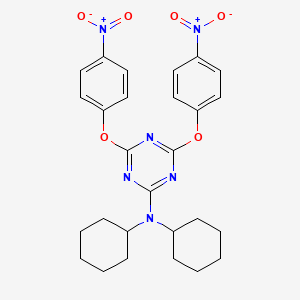
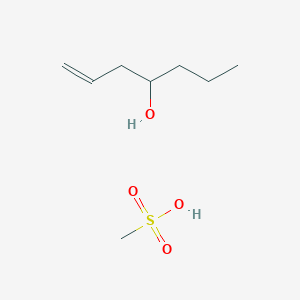
![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)

![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)

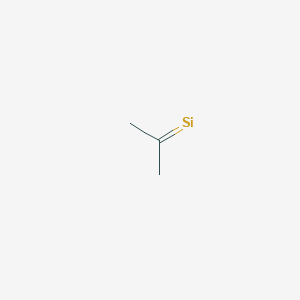
![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)


![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
![1-Methyl-5-[(thiophen-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14272662.png)
